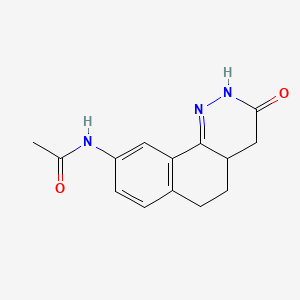
3,4-Dihydro-2-methyl-4-phenylacetyl-2H-pyrido(3,2-b)-1,4-oxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-phenylacetyl- is a heterocyclic compound that features a fused pyridine and oxazine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-phenylacetyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine derivative, the oxazine ring can be formed through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the desired reactions.
化学反应分析
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-phenylacetyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce functional groups like halogens or alkyl chains.
科学研究应用
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-phenylacetyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-phenylacetyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
相似化合物的比较
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazine derivatives: Compounds with similar ring structures but different substituents.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups.
Oxazine derivatives: Compounds with an oxazine ring and different substituents.
Uniqueness
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-phenylacetyl- is unique due to its specific ring structure and the presence of both pyridine and oxazine rings. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
89970-27-4 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
1-(2-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)-2-phenylethanone |
InChI |
InChI=1S/C16H16N2O2/c1-12-11-18(16-14(20-12)8-5-9-17-16)15(19)10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 |
InChI 键 |
ZMZTWGVBSBJTPM-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C2=C(O1)C=CC=N2)C(=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




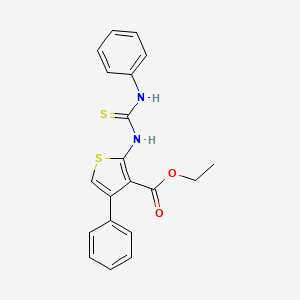
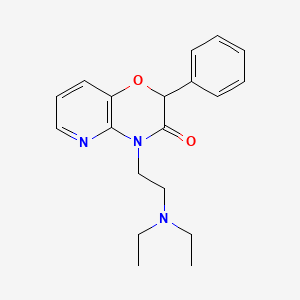
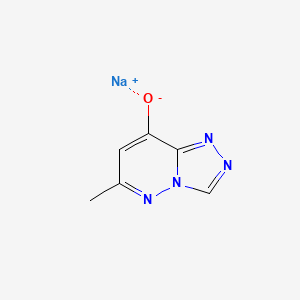
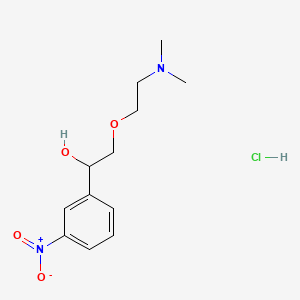
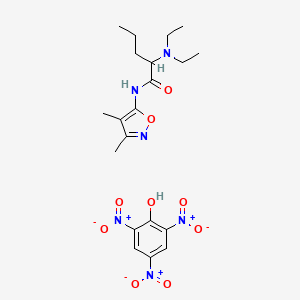

![2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid](/img/structure/B12732773.png)

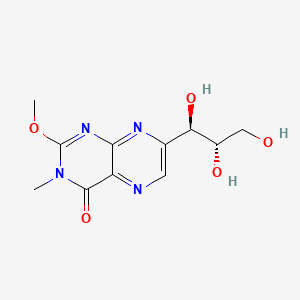
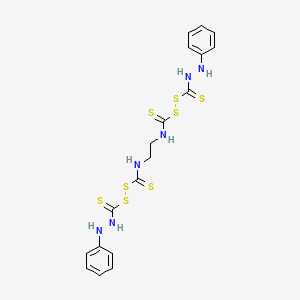
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate](/img/structure/B12732779.png)
